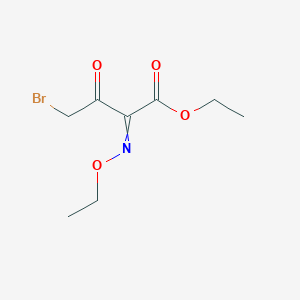
Benzylthiourea;phthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylthiourea and phthalic acid are two distinct chemical compounds. Benzylthiourea is an organic compound with the formula C8H10N2S, known for its applications in various chemical reactions and as an intermediate in organic synthesis. Phthalic acid, also known as benzene-1,2-dicarboxylic acid, is an aromatic dicarboxylic acid with the formula C8H6O4. It is widely used in the production of plasticizers, resins, and dyes.
Méthodes De Préparation
Benzylthiourea
Benzylthiourea can be synthesized through the reaction of benzylamine with thiourea. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization.
Phthalic Acid
Phthalic acid is produced industrially by the catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, followed by hydrolysis of the anhydride. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or potassium dichromate in acidic conditions .
Analyse Des Réactions Chimiques
Benzylthiourea
Benzylthiourea undergoes various chemical reactions, including:
Oxidation: Benzylthiourea can be oxidized to form benzylisothiocyanate.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Condensation: Benzylthiourea can condense with aldehydes or ketones to form Schiff bases.
Phthalic Acid
Phthalic acid is a dibasic acid with pKa values of 2.89 and 5.51. It undergoes several types of reactions:
Esterification: Reacts with alcohols to form phthalate esters, commonly used as plasticizers.
Reduction: Can be reduced to phthalic anhydride.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the aromatic ring.
Applications De Recherche Scientifique
Benzylthiourea
Benzylthiourea is used in:
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in pharmaceuticals as a building block for drug synthesis.
Phthalic Acid
Phthalic acid has diverse applications:
Chemistry: Used in the synthesis of dyes, pigments, and plasticizers.
Biology: Studied for its role in the degradation of phthalate esters by microorganisms.
Industry: Widely used in the production of polyesters, alkyd resins, and as a plasticizer in PVC.
Mécanisme D'action
Benzylthiourea
The mechanism of action of benzylthiourea involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Phthalic Acid
Phthalic acid exerts its effects through its interaction with various receptors and enzymes. It can bind to estrogen and progesterone receptors, influencing gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Benzylthiourea
Similar compounds include other thiourea derivatives such as methylthiourea and ethylthiourea. Benzylthiourea is unique due to its benzyl group, which imparts specific chemical properties and reactivity.
Phthalic Acid
Similar compounds include isophthalic acid and terephthalic acid, which are also aromatic dicarboxylic acids. Phthalic acid is unique due to its ortho-substitution pattern, which affects its chemical reactivity and applications .
Propriétés
Numéro CAS |
60834-60-8 |
|---|---|
Formule moléculaire |
C16H16N2O4S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
benzylthiourea;phthalic acid |
InChI |
InChI=1S/C8H10N2S.C8H6O4/c9-8(11)10-6-7-4-2-1-3-5-7;9-7(10)5-3-1-2-4-6(5)8(11)12/h1-5H,6H2,(H3,9,10,11);1-4H,(H,9,10)(H,11,12) |
Clé InChI |
HEAKEGQNRDPWKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=S)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14615760.png)

![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)

![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)



![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)

![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)

